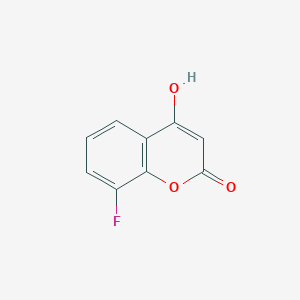

8-fluoro-4-hydroxy-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVYIMMEGYCYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 8 Fluoro 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Electrophilic and Nucleophilic Reactivity of the 4-Hydroxy-2H-chromen-2-one Core

The 4-hydroxy-2H-chromen-2-one core possesses both electrophilic and nucleophilic characteristics, making it a versatile scaffold in organic synthesis. The electron-rich benzene (B151609) ring can undergo electrophilic substitution, while the pyrone ring contains several reactive sites. The most significant reactivity is the nucleophilicity of the carbon atom at the C-3 position. mdpi.com

The presence of the 8-fluoro substituent significantly influences the electronic distribution and, consequently, the reactivity of the entire molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect deactivates the benzene ring towards electrophilic aromatic substitution compared to the non-fluorinated parent compound. The electron density of the aromatic ring is reduced, making it less susceptible to attack by electrophiles. nih.gov

Conversely, the electron-withdrawing nature of the fluorine atom enhances the acidity of the 4-hydroxyl group. This increased acidity facilitates the formation of the corresponding phenoxide, which can then participate in various reactions. Furthermore, the inductive effect of fluorine can stabilize anionic intermediates formed during nucleophilic reactions. In nucleophilic aromatic substitution reactions, a fluorine substituent can increase the reaction rate by stabilizing the negatively charged Meisenheimer complex intermediate. rsc.org

The 4-hydroxy-2H-chromen-2-one system exists in different tautomeric forms, with the 4-hydroxy-2-pyrone form being the most stable. nih.gov The hydroxyl group at C-4 makes the proton at C-3 acidic, allowing for easy deprotonation to form a nucleophilic enolate. This enolate is a key intermediate in many C-3 functionalization reactions.

Table 1: Tautomeric Forms of 4-Hydroxy-2H-chromen-2-one

| Tautomeric Form | Structure |

| 4-hydroxy-2H-chromen-2-one |  |

| 2-hydroxy-4H-chromen-4-one |  |

Mechanistic Insights into Functionalization at the C-3 Position of 4-Hydroxy-2H-chromen-2-one

The C-3 position of the 4-hydroxy-2H-chromen-2-one nucleus is the most common site for functionalization due to its high nucleophilicity after deprotonation. A wide variety of substituents can be introduced at this position through reactions with electrophiles.

One of the most common reactions is the Knoevenagel condensation, where 4-hydroxycoumarin (B602359) reacts with aldehydes or ketones. The reaction is typically catalyzed by a base, which facilitates the formation of the C-3 carbanion. This carbanion then attacks the carbonyl group of the aldehyde or ketone, followed by dehydration to yield a 3-substituted derivative. For instance, the reaction with various aromatic aldehydes leads to the formation of 3,3'-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones). nih.gov

Another important class of reactions at the C-3 position involves Michael additions to α,β-unsaturated compounds. The C-3 carbanion of 4-hydroxycoumarin acts as a Michael donor, adding to various Michael acceptors. This strategy has been used to synthesize a wide range of complex coumarin (B35378) derivatives.

The functionalization can also be achieved through acylation reactions. While O-acylation at the 4-hydroxyl group can occur, C-acylation at the C-3 position is also a common and synthetically useful transformation. sciepub.com The choice between C- and O-acylation can often be controlled by the reaction conditions, such as the choice of base and solvent.

Interception of Zwitterionic and Ylide Intermediates in Catalytic Reactions Involving 4-Hydroxy-2H-chromen-2-ones

Modern synthetic methodologies have enabled the use of reactive intermediates like zwitterions and ylides for the construction of complex molecular architectures from simple precursors. Reactions involving 4-hydroxycoumarins have been shown to proceed through such intermediates, leading to the formation of diverse heterocyclic systems.

A notable example is the multicomponent reaction of 4-hydroxycoumarins, aldehydes, and malononitrile (B47326) to synthesize pyrano[3,2-c]chromene derivatives. bldpharm.comnih.gov The reaction mechanism is believed to involve the initial formation of a Knoevenagel adduct between the aldehyde and malononitrile, which then acts as an electrophile. The nucleophilic C-3 position of 4-hydroxycoumarin attacks this adduct, leading to a cascade of reactions that result in the final pyran-annulated product. In some catalytic systems, the formation of zwitterionic intermediates has been proposed. For instance, a unique reaction of 4-hydroxycoumarins with p-benzoquinone and pyridine (B92270) leads to the synthesis of zwitterionic 4-hydroxycoumarin derivatives. nih.gov

Furthermore, catalytic reactions involving the interception of ylide intermediates have been developed. For example, imidazole-catalyzed three-component reactions of 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone (B140003) have been reported to produce functionalized 2,3-dihydrofuro[3,2-c]coumarins. The proposed mechanism involves the formation of an imidazolium (B1220033) ylide from 2-bromoacetophenone, which then attacks a Knoevenagel adduct formed between 4-hydroxycoumarin and the aldehyde.

The 8-fluoro substituent in 8-fluoro-4-hydroxy-2H-chromen-2-one would likely influence the stability and reactivity of these intermediates. The electron-withdrawing nature of fluorine could stabilize zwitterionic intermediates and affect the nucleophilicity of the coumarin-derived species, thereby influencing the course and efficiency of these catalytic cycles.

Table 2: Examples of Catalytic Reactions Involving 4-Hydroxycoumarins and Reactive Intermediates

| Reactants | Catalyst | Intermediate(s) | Product Type |

| 4-Hydroxycoumarin, Aldehyde, Malononitrile | Various basic catalysts | Knoevenagel adduct, Zwitterionic species | Pyrano[3,2-c]chromenes |

| 4-Hydroxycoumarin, Aldehyde, 2-Bromoacetophenone | Imidazole (B134444) | Imidazolium ylide | 2,3-Dihydrofuro[3,2-c]coumarins |

| 4-Hydroxycoumarin, p-Benzoquinone, Pyridine | - | Zwitterionic species | Zwitterionic coumarin derivatives |

Excited-State Reactivity of Hydroxy-2H-chromen-2-ones in Photochemical Processes

The photochemical behavior of hydroxycoumarins is a rich and extensively studied field, with applications ranging from fluorescent probes to photodynamic therapy. Upon absorption of light, these molecules are promoted to an excited electronic state, where they can undergo various chemical transformations that are not accessible in the ground state.

One of the most important photochemical processes in hydroxycoumarins is excited-state intramolecular proton transfer (ESIPT). In molecules containing a hydroxyl group positioned to form an intramolecular hydrogen bond with a carbonyl group, photoexcitation can trigger the transfer of the proton from the hydroxyl group to the carbonyl oxygen. This process leads to the formation of a transient tautomer with a different electronic structure and distinct fluorescence properties. While 7-hydroxycoumarins are well-known for their efficient ESIPT, 4-hydroxycoumarin itself is not considered an active photo-acid. sciepub.com

The introduction of substituents can significantly alter the photophysical and photochemical properties of the coumarin core. The 8-fluoro substituent in this compound is expected to influence its excited-state reactivity. The electron-withdrawing nature of fluorine can affect the energy levels of the excited states and the acidity of the hydroxyl group in the excited state. Studies on other fluorinated coumarins have shown that fluorination can lead to compounds with high fluorescence quantum yields and increased photostability.

Recent research has also unveiled novel photochemical reactivity for 4-hydroxycoumarin derivatives. For example, upon deprotonation and excitation with light, 3-substituted 4-hydroxycoumarins can act as single-electron transfer (SET) reductants in their excited state, enabling the generation of radicals from stable substrates. This has been utilized for the synthesis of 3,3-disubstituted 2,4-chromandiones.

The study of the excited-state dynamics of this compound could reveal interesting photochemical pathways, potentially leading to the development of new photoresponsive materials or photochemically-driven synthetic methodologies.

Advanced Computational and Theoretical Investigations of 8 Fluoro 4 Hydroxy 2h Chromen 2 One

Molecular Docking Studies with Specific Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets.

Vitamin K Epoxide Reductase (VKORC1) Binding Interactions

4-hydroxycoumarin (B602359) derivatives are well-known inhibitors of Vitamin K epoxide reductase (VKORC1), an essential enzyme in the vitamin K cycle. Warfarin (B611796), a prominent anticoagulant, functions by inhibiting VKORC1. Computational studies have revealed that warfarin traps human VKOR in an intermediate state during electron transfer. nih.gov The binding of warfarin is stabilized by a disulfide bond between Cys51 and Cys132 in the enzyme. nih.gov

For 8-fluoro-4-hydroxy-2H-chromen-2-one, the fluorine atom at the C8 position is expected to influence the binding affinity and selectivity towards VKORC1. The electron-withdrawing nature of fluorine can modulate the acidity of the 4-hydroxy group, which is crucial for the anticoagulant activity of this class of compounds. Molecular docking simulations would likely show that the coumarin (B35378) core of this compound establishes key interactions within the warfarin-binding pocket of VKORC1. These interactions would involve hydrophobic contacts and potentially hydrogen bonding with key residues. The specific interactions would be contingent on the conformational changes induced by the Cys51-Cys132 disulfide linkage. nih.gov

| Parameter | Warfarin (Reference) | This compound (Predicted) |

| Binding Site | Active site of VKORC1 | Active site of VKORC1 |

| Key Interacting Residues | Cys51, Cys132 | Predicted to interact with similar residues |

| Interaction Types | Hydrophobic interactions, hydrogen bonding | Predicted to involve hydrophobic and hydrogen bonding |

| Effect of C8-Fluoro Group | Not applicable | May enhance binding affinity through electronic effects |

DNA Gyrase Inhibition Mechanisms

DNA gyrase, a type II topoisomerase, is a validated and essential bacterial enzyme, making it an attractive target for antibacterial agents. nih.gov Fluoroquinolones are a well-known class of antibiotics that target DNA gyrase. nih.govresearchgate.net Coumarin-based compounds, such as novobiocin, also inhibit DNA gyrase by targeting the ATP-binding site of the GyrB subunit. nih.gov

Computational studies on this compound can elucidate its potential as a DNA gyrase inhibitor. Molecular docking simulations would place the molecule within the ATP-binding pocket of GyrB. The 4-hydroxycoumarin scaffold would likely form hydrogen bonds with key amino acid residues, while the fluorinated benzene (B151609) ring could engage in hydrophobic and potentially halogen bonding interactions. The presence of the fluorine atom could enhance the binding affinity compared to its non-fluorinated counterpart.

| Parameter | Novobiocin (Reference) | This compound (Predicted) |

| Target Subunit | GyrB | GyrB (ATP-binding site) |

| Key Interacting Residues | Asp73, Glu50, Asn46 | Predicted to interact with similar residues |

| Interaction Types | Hydrogen bonding, hydrophobic interactions | Predicted to involve hydrogen and halogen bonding |

| Predicted Binding Affinity | High | Potentially enhanced due to fluorine substitution |

SARS-CoV-2 Main Protease (MPro) Ligand Binding Simulations

The main protease (MPro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.gov In silico studies have been pivotal in identifying potential inhibitors of MPro. nih.gov

Molecular docking simulations can predict the binding mode of this compound within the active site of SARS-CoV-2 MPro. The active site features a catalytic dyad of His41 and Cys145. nih.gov It is hypothesized that the 4-hydroxycoumarin scaffold could interact with these catalytic residues through hydrogen bonding. The fluorinated ring system may also form favorable interactions with the hydrophobic pockets of the binding site.

| Parameter | Nirmatrelvir (Reference) | This compound (Predicted) |

| Binding Site | Catalytic site of MPro | Catalytic site of MPro |

| Key Interacting Residues | His41, Cys145 | Predicted to interact with His41 and Cys145 |

| Interaction Types | Covalent and non-covalent interactions | Predicted to be non-covalent (hydrogen bonding, hydrophobic) |

| Predicted Binding Energy (kcal/mol) | Varies based on simulation | To be determined by docking studies |

Tyrosine Kinase Receptor Interactions

Tyrosine kinase receptors are involved in cell signaling pathways that regulate cell growth and differentiation. nih.gov Dysregulation of these receptors is implicated in various diseases, including cancer. Flavonoids and related phenolic compounds have been shown to interact with tyrosine kinase receptors like the vascular endothelial growth factor receptor (VEGFR). nih.gov

| Receptor | Key Hinge Residue | Predicted Interaction with this compound |

| VEGFR2 | Cys919 | Hydrogen bonding with the 4-hydroxy group |

| EGFR | Met793 | Hydrogen bonding with the 4-hydroxy group |

| HER2 | Met801 | Hydrogen bonding with the 4-hydroxy group |

Monoamine Oxidase-B (MAO-B) Binding Affinity Prediction

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov Computational methods are often used to predict the binding affinities of potential MAO-B inhibitors. nih.gov Some chromone (B188151) derivatives have shown inhibitory activity against MAO-B. nih.gov

Molecular docking simulations can be employed to predict the binding affinity of this compound to MAO-B. The coumarin nucleus is expected to fit into the hydrophobic active site cavity of the enzyme. The 4-hydroxy group and the lactone carbonyl could form hydrogen bonds with key residues. The fluorine atom might enhance the binding affinity through favorable interactions with the enzyme's active site.

| Parameter | Safinamide (Reference) | This compound (Predicted) |

| Binding Site | Active site of MAO-B | Active site of MAO-B |

| Key Interacting Residues | Tyr435, Tyr398 | Predicted to interact with key tyrosine residues |

| Interaction Types | Hydrophobic interactions, pi-pi stacking | Predicted to involve hydrophobic and hydrogen bonding |

| Predicted Binding Affinity (kcal/mol) | High | To be determined by computational prediction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Hydroxy-2H-chromen-2-one Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For 4-hydroxy-2H-chromen-2-one derivatives, QSAR models can be developed to predict their activity against various targets based on molecular descriptors.

QSAR studies on coumarin derivatives have utilized various molecular descriptors, including electronic, steric, and lipophilic parameters. nih.gov A hypothetical QSAR model for the anticoagulant activity of 4-hydroxycoumarin derivatives might look like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(HOMO) + β₃(LUMO) + β₄(MR)

Where:

IC₅₀ is the half-maximal inhibitory concentration.

logP represents the lipophilicity.

HOMO and LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.

MR is the molar refractivity, a steric descriptor.

β₀-β₄ are the regression coefficients determined from the model.

Molecular Dynamics Simulations for Ligand-Target System Stability and Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of the this compound molecule within a biological target's binding site. These simulations provide critical insights into the stability of the ligand-target complex and the conformational changes the ligand undergoes upon binding.

The process begins by positioning the docked ligand-protein system within a simulation box, typically of an orthorhombic shape, which is then solvated with a water model like TIP3P to mimic physiological conditions. researchgate.net To achieve a neutral system at a physiological salt concentration, ions such as Na+ and Cl- are added. researchgate.net The system's dynamics are then calculated using a force field, such as the Optimized Potentials for Liquid Simulations (OPLS) force field, which defines the energy function of the atoms and their interactions. researchgate.net

Conformational analysis derived from MD trajectories is crucial for understanding how this compound adapts to the binding site. rsc.org These simulations can reveal the predominant conformations, the role of the fluorine atom in dictating local geometry, and the dynamics of key intermolecular interactions, such as hydrogen bonds and π-π stacking, over time. nih.govhw.ac.uk To further quantify the binding affinity, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy of the complex, offering a more refined estimation of ligand-target stability. nanobioletters.comnih.gov

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Target System This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Value/Method | Rationale |

|---|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS, AMBER, CHARMM | Accurately models biomolecular interactions. researchgate.net |

| Water Model | Explicit model for solvent molecules. | TIP3P, SPC/E | Mimics the aqueous physiological environment. researchgate.net |

| Box Type | Defines the shape of the simulation cell. | Orthorhombic, Cubic | Provides sufficient space for the molecule to move without interacting with its periodic image. |

| Boundary Conditions | Handles the edges of the simulation box. | Periodic Boundary Conditions | Simulates an infinite system, avoiding edge effects. |

| Simulation Time | The total duration of the simulated event. | 50 - 200 ns | Allows for sufficient sampling of conformational space and assessment of system stability. nanobioletters.com |

| Temperature | The temperature at which the simulation is run. | 300 K | Approximates human body temperature. |

| Pressure | The pressure at which the simulation is run. | 1 atm | Approximates standard atmospheric pressure. |

| Analysis Metrics | Quantitative measures derived from the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis | To evaluate stability, flexibility, and specific interactions. nanobioletters.com |

| Binding Free Energy | Post-simulation calculation of binding affinity. | MM-PBSA, MM-GBSA | Provides a quantitative estimate of how strongly the ligand binds to its target. nih.gov |

In Silico Screening and Virtual Library Design for this compound Analog Development

In silico screening and virtual library design are pivotal computational strategies for the rational discovery of novel analogs of this compound with potentially enhanced potency and optimized properties. These methods allow for the rapid evaluation of vast chemical spaces, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov

The process begins with the design of a virtual combinatorial library. researchgate.net The core scaffold, this compound, is used as a template. At designated attachment points on this scaffold, a diverse array of chemical fragments (R-groups) are computationally substituted. This procedure can be executed using software like CombiGlide, which systematically enumerates all possible combinations to generate a large, focused library of virtual analogs. researchgate.net

Once the virtual library is created, it undergoes a high-throughput virtual screening campaign. nih.gov This involves docking each analog from the library into the binding site of a specific biological target. Molecular docking programs use scoring functions to predict the binding conformation and estimate the binding affinity of each compound. researchgate.net The analogs are then ranked based on their docking scores, with the top-ranking compounds considered "hits." nih.gov

To refine the hit list, pharmacophore modeling can be employed. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov This model, generated from known active ligands or the target's binding site, acts as a filter to screen the virtual library, selecting only those molecules that match the key features. This combined approach of library design and multi-level screening accelerates the identification of promising lead candidates for further development. nih.gov

Table 2: Illustrative Virtual Library Design for this compound Analogs This table is interactive. You can sort and filter the data.

| Core Scaffold | R1-Position | R2-Position | Example R1-Group | Example R2-Group | Resulting Analog ID |

|---|---|---|---|---|---|

| This compound | C5 | C6 | -H | -Cl | FHC-001 |

| This compound | C5 | C6 | -CH3 | -H | FHC-002 |

| This compound | C5 | C6 | -H | -OCH3 | FHC-003 |

| This compound | C5 | C7 | -H | -NH2 | FHC-004 |

Table 3: Hypothetical Results from a Virtual Screening Campaign This table is interactive. You can sort and filter the data.

| Analog ID | Docking Score (kcal/mol) | Predicted Key Interactions | Pharmacophore Fit (%) |

|---|---|---|---|

| FHC-058 | -9.8 | H-bond with Ser144; Pi-Pi with Tyr237 | 95 |

| FHC-112 | -9.5 | H-bond with His41; Hydrophobic with Met165 | 91 |

| FHC-023 | -9.1 | H-bond with Glu166; Pi-Cation with Arg188 | 88 |

| FHC-205 | -8.7 | H-bond with Ser144; H-bond with Gly143 | 85 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the intrinsic electronic properties and reactivity of the this compound molecule. semanticscholar.org These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure without prior experimental data.

A primary application is geometry optimization, where the calculation determines the lowest energy, most stable three-dimensional structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles can be directly compared with experimental data from techniques like X-ray crystallography to validate the computational model. semanticscholar.org

DFT methods, such as B3LYP or B3PW91 combined with a basis set like 6-311++G(d,p), are used to compute the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. semanticscholar.org

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). This information is invaluable for predicting sites of metabolic transformation and key intermolecular interactions. Theoretical vibrational frequencies can also be calculated and compared to experimental IR spectra, serving as another layer of validation for the computational approach. nih.govresearchgate.net

Table 4: Predicted Quantum Chemical Properties of this compound (Illustrative Data) This table is interactive. You can sort and filter the data.

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Energy of HOMO | -6.54 | eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.89 | eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.21 | Debye | Measures molecular polarity and influences solubility and intermolecular forces. |

| Ionization Potential | 6.54 | eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity | 1.89 | eV | Energy released when an electron is added; related to LUMO energy. |

| Global Hardness (η) | 2.33 | eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.86 | eV | Index of electrophilic character. |

Molecular Mechanisms of Biological Activities of 8 Fluoro 4 Hydroxy 2h Chromen 2 One and Its Derivatives Preclinical and in Vitro Focus

Anticoagulant Mechanisms through Vitamin K Antagonism

Derivatives of 4-hydroxy-2H-chromen-2-one are renowned for their anticoagulant effects, most famously exemplified by the drug warfarin (B611796). This activity stems from their ability to antagonize the action of vitamin K, a critical component in the blood coagulation cascade. conicet.gov.arnih.gov These compounds inhibit the enzyme Vitamin K epoxide reductase (VKOR), leading to a deficiency of active vitamin K and subsequently impairing the function of vitamin K-dependent clotting factors. conicet.gov.ar

The primary molecular target for the anticoagulant action of 4-hydroxycoumarin (B602359) derivatives is the Vitamin K epoxide reductase complex subunit 1 (VKORC1). conicet.gov.ar This enzyme is essential for the vitamin K cycle, a process occurring in the endoplasmic reticulum. nih.gov The cycle facilitates the post-translational γ-carboxylation of specific glutamyl residues in coagulation factors II, VII, IX, and X, a modification necessary for their biological activity and ability to bind calcium and participate in the clotting cascade. nih.gov

VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form. nih.gov 4-hydroxycoumarin derivatives act as potent competitive inhibitors of VKORC1. conicet.gov.ar By binding to the enzyme, they block the regeneration of active vitamin K, thus interrupting the γ-carboxylation of clotting factors and exerting their anticoagulant effect. The interaction is characterized as tight-binding, where the inhibitor binds to the enzyme at a stoichiometric (1:1) concentration. jmchemsci.com The potency of inhibition is modulated by the substituent at the C-3 position of the coumarin (B35378) ring. conicet.gov.ar

Mutations in the VKORC1 gene can lead to resistance to these anticoagulants by altering the binding site. scribd.com In silico and functional studies have identified key residues within VKORC1, such as Tyrosine 139 and Asparagine 80, that are crucial for inhibitor binding, primarily through hydrogen bond formation with the 4-hydroxyl group of the coumarin. nih.gov

The chemical state of the 4-hydroxyl group is fundamental to the inhibitory mechanism. In vitro studies have demonstrated that the inhibition of VKORC1 requires the deprotonation of the 4-hydroxycoumarin moiety. conicet.gov.arresearchgate.net The 4-hydroxycoumarin core is a weak acid, with a pKa value around 5, meaning it exists predominantly in its deprotonated, anionic form at physiological pH. nih.gov

This deprotonation is critical as it allows the inhibitor to bind to the active site of VKORC1, potentially mimicking a transition state of the natural substrate reaction. conicet.gov.arresearchgate.net The hydrophobic environment within the enzyme's active site is thought to facilitate the deprotonation of key residues, and a similar effect may influence the inhibitor. nih.gov The resulting anion is stabilized within the active site, enabling the potent and specific inhibition that characterizes this class of anticoagulants. The precise tuning of the acidity (pKa) of different hydroxycoumarin derivatives is a key factor in their biological activity. researchgate.net

Anti-Infective Mechanisms

Beyond their established role as anticoagulants, 8-fluoro-4-hydroxy-2H-chromen-2-one and its related derivatives have demonstrated a broad spectrum of anti-infective activities in preclinical models. These include antibacterial, antifungal, antimycobacterial, and antiviral actions, which are mediated through diverse molecular pathways.

Derivatives of 4-hydroxycoumarin have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. nih.govumsida.ac.id The mechanisms underlying this activity are multifaceted and appear to involve both physical disruption of bacterial structures and inhibition of essential enzymes.

Membrane Disruption : One proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the coumarin scaffold allows these compounds to intercalate into the lipid bilayer of bacterial membranes. scribd.comresearchgate.net This interaction can destabilize the membrane, increasing its permeability and leading to the leakage of vital intracellular components, ultimately resulting in cell lysis and death. scribd.comresearchgate.net

Enzyme Inhibition : A second major pathway is the inhibition of critical bacterial enzymes.

DNA Gyrase: Molecular docking studies have identified the bacterial DNA gyrase B subunit as a potential target. rsc.org DNA gyrase is a topoisomerase essential for bacterial DNA replication, and its inhibition prevents bacterial proliferation.

Carbonic Anhydrase: Certain 4-hydroxycoumarin derivatives have been shown to be effective inhibitors of carbonic anhydrase, an enzyme involved in various metabolic processes in bacteria. nih.govresearchgate.net

The specific antibacterial potency and mechanism can be influenced by the nature of the substituents on the coumarin nucleus. rsc.org

The anti-infective profile of these compounds extends to fungi and mycobacteria.

Antifungal Actions : Derivatives of 4-hydroxycoumarin have demonstrated notable activity against various fungal strains, including Aspergillus niger and Candida albicans. jmchemsci.com The proposed mechanisms are analogous to their antibacterial effects, involving the disruption of cellular integrity and key enzymatic processes.

Membrane and Cell Wall Disruption : The lipophilic coumarin derivatives can incorporate into and disrupt the fungal cell membrane, leading to the leakage of intracellular contents. jmchemsci.comnih.gov Furthermore, they can interfere with the synthesis of the fungal cell wall by inhibiting essential enzymes like β-(1,3)-glucan synthase and chitin (B13524) synthase, compromising the structural integrity of the fungus. ijmpronline.com

Inhibition of Ergosterol Synthesis : Some studies suggest that these compounds can reduce the content of ergosterol, a vital component of the fungal cell membrane, further contributing to membrane damage. ijmpronline.com

Antimycobacterial Actions : While research is ongoing, several coumarin derivatives have been reported to possess activity against Mycobacterium tuberculosis. umsida.ac.idnih.gov The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the potency of antimicrobial agents. However, specific in vitro studies detailing the molecular mechanisms of fluorinated 4-hydroxycoumarins against mycobacteria are not yet extensively documented in the reviewed literature. General studies on coumarins suggest that their antimycobacterial potential likely relies on the inhibition of essential enzymes necessary for the survival of the mycobacterium. umsida.ac.id

The coumarin scaffold is also a promising platform for the development of antiviral agents. researchgate.net Derivatives have been investigated for activity against a range of viruses, with recent attention turning to the SARS-CoV-2 virus, the causative agent of COVID-19. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it cleaves viral polyproteins into functional units required for replication. africaresearchconnects.com This makes Mpro a prime target for antiviral drug development. In silico molecular docking studies have been employed to investigate the interaction between 4-hydroxycoumarin derivatives and SARS-CoV-2 Mpro. researchgate.net These studies have shown that newly synthesized coumarin derivatives, such as 4-[(pyridin-3-ylmethyl) amino]-2H-chromen-2-one, can fit into the active site of the Mpro. researchgate.net The binding energy and calculated inhibition constants from these simulations suggest that these molecules have the potential to act as inhibitors of SARS-CoV-2, paving the way for further preclinical testing. researchgate.netnih.gov

Anticancer Mechanisms

The anticancer properties of this compound and its related 4-hydroxycoumarin derivatives are multifaceted, involving a range of molecular interactions that disrupt cancer cell proliferation and survival. These compounds have been the subject of extensive preclinical and in vitro research to elucidate their mechanisms of action against various cancer types. The core structure of 4-hydroxycoumarin serves as a versatile scaffold for the development of novel therapeutic agents with diverse biological activities. nih.govmdpi.comnih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

A primary mechanism through which 4-hydroxycoumarin derivatives exert their anticancer effects is by modulating the cell cycle and inducing programmed cell death, or apoptosis. nih.gov These compounds have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell division and proliferation.

For instance, studies on coumarin and its hydroxylated derivatives have demonstrated their ability to cause cell cycle arrest at the G0/G1, S, or G2/M phases, depending on the specific compound and the cancer cell line. nih.govresearchgate.netiiarjournals.org Coumarin itself has been observed to induce a G0/G1 arrest in human cervical cancer (HeLa) cells. nih.gov In a study on cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin was found to cause cell cycle arrest at the G2/M phase. ajol.info Similarly, the derivative bis(4-hydroxy-2H-chromen-2-one) coumarin also induces a G2/M phase arrest in MCF-7 human breast cancer cells. nih.govresearchgate.netresearchgate.net

The induction of apoptosis is another critical component of the anticancer activity of these compounds. This process is often initiated through caspase-mediated pathways. nih.gov Research has shown that treatment with bis(4-hydroxy-2H-chromen-2-one) coumarin leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio ultimately results in an increased expression of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net

Table 1: Effects of 4-Hydroxycoumarin Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Reference(s) |

|---|---|---|---|---|

| Coumarin | HeLa (Cervical Cancer) | G0/G1 Arrest | Mitochondria- and caspase-3 dependent | nih.gov |

| 7-Hydroxycoumarin | Cisplatin-resistant Ovarian Cancer | G2/M Arrest | Caspase-linked pathway | ajol.info |

| Bis(4-hydroxy-2H-chromen-2-one) Coumarin | MCF-7 (Breast Cancer) | G2/M Arrest | Upregulation of Bax, downregulation of Bcl-2, increased caspase-3 | nih.govresearchgate.netresearchgate.net |

| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | MDA-MB-231 (Breast Cancer) | S and G2/M Arrest | Not specified | iiarjournals.org |

Inhibition of Protein Kinases and Telomerase Activity

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The inhibition of these enzymes is a well-established strategy in cancer therapy. Several 4-hydroxycoumarin derivatives have been identified as potent protein kinase inhibitors. nih.govmedchemexpress.com

Specifically, a series of 3-substituted-4-hydroxycoumarin derivatives have demonstrated high affinity and selectivity for cyclin-dependent kinase 1B (CDK1B) and have also shown considerable inhibitory effects against CDK9T1. nih.gov CDKs are key players in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Furthermore, 4-hydroxycoumarin itself has been identified as a tyrosine kinase inhibitor, a class of enzymes that plays a significant role in cancer cell proliferation and survival. medchemexpress.com

In addition to protein kinase inhibition, the suppression of telomerase activity is another mechanism by which coumarin derivatives exhibit their anticancer properties. nih.goviiarjournals.org Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. By inhibiting telomerase, these compounds can induce cellular senescence and apoptosis.

Downregulation of Oncogene Expression

The modulation of gene expression, particularly the downregulation of oncogenes, is another important aspect of the anticancer activity of 4-hydroxycoumarin derivatives. nih.gov Oncogenes are genes that have the potential to cause cancer when mutated or expressed at high levels.

One notable example is the effect of bis(4-hydroxy-2H-chromen-2-one) coumarin on the expression of the aromatase gene (CYP19A1) in breast cancer cells. nih.govresearchgate.net Aromatase is a key enzyme in the synthesis of estrogens, which can drive the growth of hormone-receptor-positive breast cancers. By downregulating CYP19A1 expression, this coumarin derivative can reduce estrogen production and thereby inhibit cancer cell proliferation. nih.govresearchgate.net

Furthermore, certain 4-hydroxycoumarin derivatives have been found to inhibit the motility of lung cancer cells by downregulating the expression of key markers of the epithelial-mesenchymal transition (EMT), such as N-cadherin, Snail, and Twist. nih.gov EMT is a process by which cancer cells acquire migratory and invasive properties, and its inhibition can prevent metastasis.

Interference with Spindle Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Interference with the dynamics of these microtubules is a proven strategy for cancer treatment. nih.gov

Research has identified specific coumarin analogues that act as microtubule-targeting agents. nih.gov For instance, 6-chloro-4-(methoxyphenyl) coumarin has been shown to induce microtubule depolymerization. nih.gov This disruption of the microtubule network leads to an arrest of the cell cycle in the G2-M phase and subsequently triggers apoptosis in cancer cells such as HeLa. nih.gov This finding highlights a distinct mechanism of action for certain coumarin derivatives, placing them in the category of anti-mitotic agents.

Interaction with SIRT3-NRF2 Pathway Components

The SIRT3-NRF2 pathway is a critical signaling network involved in cellular stress responses, particularly oxidative stress. Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a role in maintaining mitochondrial function, while Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. nih.govnih.gov

There is emerging evidence suggesting that 4-hydroxycoumarin derivatives can modulate this pathway. Some coumarin-palladium(II) complexes have been observed to potentially interact with components of the SIRT3-NRF2 pathway. nih.gov Furthermore, a specific derivative, 7-hydroxy-3-(4′-methoxyphenyl) coumarin, has been reported to have an affinity for SIRT3 and to be capable of activating it. nih.gov The activation of the NRF2 signaling pathway is a known property of several natural coumarin derivatives, contributing to their antioxidant and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov Given that NRF2 can induce the expression of SIRT3, this interaction represents a potential mechanism by which these compounds can protect cells from oxidative stress and influence cancer cell fate. nih.govnih.gov

Neuroprotective and Neurodegenerative Disease-Related Pathways

Beyond their anticancer activities, 4-hydroxycoumarin derivatives have also demonstrated significant potential in the context of neuroprotection and neurodegenerative diseases. The underlying mechanisms involve the modulation of key signaling pathways that are implicated in neuronal survival and function.

A notable synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, has been investigated for its neuroprotective effects in cellular models of Alzheimer's disease. nih.gov This compound was found to activate CREB (cAMP-response element-binding protein)-mediated gene expression. nih.gov The activation of CREB is crucial for neuronal plasticity, learning, and memory, and its dysregulation is linked to neurodegenerative disorders.

The activation of CREB by this derivative is mediated through several key signaling pathways, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK). nih.gov This multi-pathway activation leads to a reduction in the aggregation of amyloid-beta (Aβ) and tau proteins, which are the pathological hallmarks of Alzheimer's disease. nih.gov Furthermore, 4-hydroxycoumarin itself has been noted for its neuroprotective properties, which are attributed to its ability to reduce neuroinflammation and inhibit apoptosis in neuronal cells. researchgate.net

Table 2: Neuroprotective Mechanisms of 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Disease Model | Key Pathway(s) Modulated | Observed Effects | Reference(s) |

|---|---|---|---|---|

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | Alzheimer's Disease (cellular) | CREB, PKA, CaMKII, ERK | Reduced Aβ and tau aggregation, neuroprotection | nih.gov |

| 4-Hydroxycoumarin | General Neuroprotection | Anti-inflammatory, Anti-apoptotic | Reduction of neuroinflammation, inhibition of apoptosis | researchgate.net |

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are critical enzymes responsible for the oxidative deamination of neurotransmitters. researchgate.netnih.gov Elevated activity of MAO-B, in particular, is linked to several neurological disorders, as its action produces neurotoxic byproducts like hydrogen peroxide and other reactive oxygen species that can lead to oxidative damage. nih.gov Consequently, MAO-B inhibitors are considered a valuable therapeutic strategy. nih.gov

Derivatives of 4-hydroxycoumarin have been identified as potent inhibitors of MAO-B. nih.govnih.gov Studies on a series of 3-aryl-4-hydroxycoumarin derivatives revealed that most compounds exhibited MAO-B inhibitory activity. The specific substitutions on the chemical structure significantly influence this activity. For instance, the presence of a chloro atom at the C6 position of the coumarin ring, combined with methoxy (B1213986) and chloro groups on the 3-phenyl ring, was shown to improve inhibitory activity and selectivity for MAO-B. nih.gov Molecular docking experiments suggest these compounds fit within the MAO-B binding pocket, establishing key interactions. nih.gov

| Compound | Substitutions | MAO-B IC₅₀ | Reference |

|---|---|---|---|

| Compound 7 | 6-chloro, 3-(3-chloro-4-methoxyphenyl) | Potent inhibitor, improved selectivity vs. iproniazide | nih.gov |

| Compound 5 | 3-(4-methoxyphenyl) | Active | nih.gov |

| Compound 6 | 3-(3-chloro-4-methoxyphenyl) | Active | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A primary strategy for managing Alzheimer's disease (AD) involves inhibiting cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. ssu.ac.irnih.gov AChE is known to hydrolyze acetylcholine and is also implicated in the aggregation of amyloid-β (Aβ) peptides. ssu.ac.irnih.gov

Numerous 4-hydroxycoumarin derivatives have been synthesized and evaluated as cholinesterase inhibitors. ssu.ac.irnih.govnih.govnih.gov For example, a series of 7-hydroxycoumarin derivatives, where different amine moieties were linked to the coumarin scaffold, showed significant inhibitory activity against both AChE and BChE. ssu.ac.ir One of the most potent compounds, an N-(1-benzylpiperidin-4-yl)acetamide derivative, displayed a high selectivity for AChE. ssu.ac.ir Kinetic and molecular docking studies revealed that these hybrid molecules can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, demonstrating a dual binding mechanism. ssu.ac.irnih.gov Similarly, certain amino-7,8-dihydro-4H-chromenone derivatives have shown promising potency against BChE, with substitutions at specific positions playing a key role in enhancing inhibitory activity. nih.gov

| Compound Class | Lead Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 7-Hydroxycoumarin Derivatives | N-(1-benzylpiperidin-4-yl)acetamide derivative (4r) | AChE | 1.6 µM | ssu.ac.ir |

| Amino-7,8-dihydro-4H-chromenone Derivatives | Compound 4k | BChE | 0.65 ± 0.13 µM | nih.gov |

| Coumarin-3-carboxamide-N-morpholine Hybrids | Compound 5g | AChE | More potent than Rivastigmine | nih.gov |

| Coumarin-3-carboxamide-N-morpholine Hybrids | Compound 5d | BChE | Activity similar to Rivastigmine | nih.gov |

Aβ Amyloid and Beta-Secretase 1 (BACE1) Inhibition

The deposition of Aβ peptides, which form amyloid plaques in the brain, is a central event in the pathology of Alzheimer's disease. csic.es These peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by enzymes, with beta-secretase 1 (BACE1) being the rate-limiting enzyme in this process. csic.esnih.gov Therefore, inhibiting BACE1 or the aggregation of Aβ peptides represents a key disease-modifying therapeutic approach. csic.esnih.govnih.gov

Coumarin derivatives have been investigated for their potential to interfere with this pathway. nih.govcsic.esnih.gov Research has shown that analogs of naturally occurring coumarins can act as novel inhibitors of Aβ aggregation. nih.gov The functional groups attached to the coumarin core can be manipulated to enhance this inhibitory capability. nih.gov Furthermore, some coumarin derivatives have been developed as dual inhibitors of both cholinesterases and BACE1. For instance, a trifluoromethyl-substituted chalcone (B49325) derivative based on a coumarin scaffold showed potent BACE-1 inhibition with an IC₅₀ value of 3.3 µM. nih.gov Another natural derivative, Daphnetin, was found to downregulate the enzymes involved in APP processing, including BACE-1, leading to a significant reduction of Aβ levels in the cerebral cortex of a transgenic mouse model of AD. nih.gov

| Compound/Derivative | Mechanism | Finding/Activity | Reference |

|---|---|---|---|

| Coumarin Analogs | Aβ Aggregation Inhibition | Functionalization of the aromatic center can manipulate and enhance inhibitory capabilities. | nih.gov |

| Trifluoromethyl substituted chalcone (Compound 30) | BACE1 Inhibition | IC₅₀ = 3.3 µM | nih.gov |

| Coumarin-donepezil hybrid (Compound 31) | Aβ Self-Aggregation Inhibition | Significant inhibitory effect | nih.gov |

| Daphnetin | Downregulation of BACE1 | Marked reduction of Aβ-40 and Aβ-42 levels in APP/PS1 mice. | nih.gov |

Other Mechanistic Pathways Exhibited by 4-Hydroxy-2H-chromen-2-one Derivatives

Beyond the specific targets in neurodegeneration, derivatives of 4-hydroxy-2H-chromen-2-one exhibit a range of other biological activities through various mechanistic pathways. mdpi.com

Anti-inflammatory: 4-hydroxycoumarin and its derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govuni.lu In vivo studies show that 4-hydroxycoumarin can reduce paw edema and leukocyte migration. nih.gov The mechanism appears to involve the modulation of cytokines, with a notable reduction in TNF-α levels. nih.gov A series of synthesized 4-hydroxycoumarin derivatives were found to inhibit the release of interleukin-6 (IL-6) from macrophage cells. nih.gov Further investigation revealed that a lead compound from this series exerts its anti-inflammatory effect by targeting Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) within the MAPK pathway. nih.gov Other studies have shown that some coumarin derivatives inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). uni.lu

Antioxidant: The phenolic moiety in 4-hydroxycoumarins contributes to their potential to act as antioxidants by modulating the balance between free radicals and antioxidant species. scholaris.ca A variety of 4-hydroxycoumarin derivatives have been evaluated in vitro for their ability to scavenge free radicals and chelate metals. researchgate.netscholaris.canih.govnih.gov Studies using DPPH and hydroxyl radical scavenging assays have identified several derivatives with activity comparable to or even outperforming standard antioxidants like BHT and ascorbic acid. scholaris.canih.gov The 4-hydroxy group is considered highly potent in disrupting chain reaction processes, while the C-3 scaffold acts as a good scavenger of hydroxyl radicals. nih.gov

Antidiabetic: Coumarin derivatives have been explored for their potential as antidiabetic agents through multiple mechanisms. nih.govpnrjournal.comnih.govtandfonline.com These mechanisms include protecting pancreatic beta-cells, improving insulin (B600854) signaling, reducing oxidative stress, activating AMP-activated protein kinase (AMPK), and inhibiting α-glucosidases, which are enzymes involved in carbohydrate digestion. nih.govtandfonline.com For example, the natural coumarin umbelliferone (B1683723) has been shown to reduce blood glucose and increase liver glycogen (B147801) in diabetic rats. nih.gov Synthetic coumarin derivatives have also been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), a modern target for treating type 2 diabetes. researchgate.net

Anticonvulsant: Coumarin derivatives have been investigated for their potential to treat epilepsy. researchgate.netafricanjournalofbiomedicalresearch.comresearchgate.net In vivo studies using the maximal electroshock seizure (MES) model in mice showed that certain N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulphonamide derivatives could reduce the duration of seizures. researchgate.netafricanjournalofbiomedicalresearch.com The proposed mechanism for this anticonvulsive action involves the elevation of GABA levels in the brain. researchgate.netafricanjournalofbiomedicalresearch.com Other studies have shown that the natural coumarin umbelliferone can significantly enhance the anticonvulsant action of established antiepileptic drugs like phenobarbital (B1680315) and valproate in a 6-Hz seizure model, suggesting a positive modulatory effect. nih.gov

Medicinal Chemistry and Rational Drug Design Strategies for 8 Fluoro 4 Hydroxy 2h Chromen 2 One Analogues Preclinical Focus

4-Hydroxy-2H-chromen-2-one as a Privileged Scaffold for Lead Compound Identification

The 4-hydroxy-2H-chromen-2-one, also known as 4-hydroxycoumarin (B602359), is a well-established "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netnih.govresearchgate.net This designation stems from its recurring presence in both natural products and synthetic molecules that exhibit a wide array of biological activities. mdpi.comresearchgate.netmdpi.com The rigid bicyclic structure of the coumarin (B35378) core provides a solid foundation for the spatial arrangement of various functional groups, enabling interactions with a diverse range of biological targets. researchgate.net The versatility of this scaffold is evident in its derivatives, which have demonstrated anticoagulant, anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com

The inherent reactivity of the 4-hydroxycoumarin nucleus, particularly the nucleophilicity of the 4-hydroxy group and the electrophilicity of the lactone ring, allows for a wide range of chemical modifications. This chemical tractability facilitates the generation of large and diverse compound libraries for high-throughput screening, a crucial step in identifying lead compounds for drug discovery programs. For instance, the C3 position is readily susceptible to electrophilic substitution, allowing for the introduction of various side chains and heterocyclic rings. nih.gov Furthermore, the benzene (B151609) ring can be substituted at multiple positions to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity and pharmacokinetic profile.

The development of numerous therapeutic agents based on the 4-hydroxycoumarin scaffold underscores its importance in drug design. mdpi.comresearchgate.net The strategic modification of this core structure continues to be a fruitful area of research for the discovery of novel therapeutic agents targeting a wide range of diseases.

Scaffold Hopping and Bioisosteric Replacement in Derivative Design

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering novel and improved analogues of a lead compound. nih.govresearchgate.netnih.gov These approaches are particularly relevant in the optimization of derivatives of 8-fluoro-4-hydroxy-2H-chromen-2-one.

Scaffold hopping involves replacing the central core of a molecule with a different chemical framework while maintaining the original orientation of key functional groups responsible for biological activity. nih.govresearchgate.net This strategy allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. In the context of this compound, a scaffold hop could involve replacing the chromen-2-one core with other heterocyclic systems that can spatially mimic its structure and interactions with a biological target.

Bioisosteric replacement , on the other hand, focuses on the substitution of specific functional groups or substituents with others that possess similar physical or chemical properties, leading to comparable biological activity. nih.govresearchgate.net This can be a classical replacement, where atoms or groups with the same number of valence electrons are swapped (e.g., -F for -OH), or a non-classical replacement, which involves more structurally diverse groups that maintain key electronic and steric features. For the this compound scaffold, the fluorine atom at the 8-position could be replaced with other small, electron-withdrawing groups to modulate the compound's properties. Similarly, the 4-hydroxy group is a common site for bioisosteric replacement to alter acidity, hydrogen bonding capacity, and metabolic stability.

The application of these strategies can lead to the identification of derivatives with significant advantages over the parent compound, including circumvention of existing patents and the discovery of entirely new classes of bioactive molecules.

Development of Hybrid Molecules for Multi-Targeted Ligands

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy for developing multi-target-directed ligands (MTDLs). mdpi.comeurekaselect.comnih.gov This approach is particularly promising for complex diseases where targeting a single biological entity may not be sufficient. The 2H-chromen-2-one scaffold serves as a versatile platform for the construction of such hybrid molecules.

| Compound ID | Starting Coumarin | Linker | Triazole Substitution | Biological Activity | Reference |

| 7a-e | 7-hydroxy-4-methyl-2H-chromen-2-one | ethoxy | styryl/4-substituted styryl | Antibacterial, Antifungal | niscpr.res.in |

| 6a-t | 6-nitro-2H-chromen-2-one | methyl | anilino | Carbonic Anhydrase Inhibition | nih.gov |

| 2a-i | (1,1'-(Pentane-1,5-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene) | carboxylate | various aryl | Anticancer | mdpi.com |

| 10a-e | 7-(azidoalkyloxy)-4-methyl-2H-chromen-2-one | alkyloxy | various heterocyclic amines | Antibacterial, Antifungal | nih.gov |

| 6a-6v | 7-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)-4-((morpholino)methyl)-2H-chromen-2-one | methoxy (B1213986) | various benzyl | Antiproliferative | researchgate.net |

2H-Chromen-2-one-Thiazole Hybrids

The thiazole (B1198619) ring is another important heterocycle known to be a component of many biologically active compounds. researchgate.net The combination of the 2H-chromen-2-one scaffold with a thiazole moiety has yielded hybrid molecules with interesting pharmacological properties. researchgate.netnih.govnih.gov The thiazole ring can be introduced at various positions of the coumarin core, leading to a diverse range of structures. These hybrids have been investigated for their anticancer and antimicrobial activities. nih.govnih.gov For instance, novel thiazolyl coumarin derivatives synthesized through Suzuki coupling have been studied for their antibacterial and antifungal potential. nih.gov Another study reported the synthesis of 2-aminothiazole (B372263) derivatives substituted with 4-hydroxy-chromene-2-one, which exhibited antibacterial and antifungal activity. mdpi.com

| Compound ID | Starting Coumarin | Thiazole Substitution | Linker/Fusion | Biological Activity | Reference |

| 11a-f | 3-(2-bromoacetyl)-2H-chromen-2-one | 5-cinnamoyl-4-methylthiazol-2-yl | thioacetyl | Antiproliferative, Antioxidant, Antibacterial | nih.gov |

| 5e | 3-(2-methylthiazol-4-yl)-6-bromo-2H-chromen-2-one | 6-(naphthalen-1-yl) | Direct C-C bond | Antibacterial, Antifungal | nih.gov |

| 160a-f | 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one | 2-amino | Direct C-C bond | Antibacterial, Antifungal | mdpi.com |

2H-Chromen-2-one-Imidazole Hybrids

Imidazole (B134444) and its fused derivatives, such as benzimidazole (B57391), are key structural motifs in many pharmaceuticals. nih.govnih.gov Hybrid molecules that combine the 2H-chromen-2-one scaffold with an imidazole or benzimidazole ring have been synthesized and evaluated for their biological potential. nih.govnih.gov These hybrids have shown promise as anticancer and anthelmintic agents. nih.govnih.gov For example, a series of coumarin-benzimidazole hybrids were synthesized, with some compounds showing significant inhibition of cancer cell growth. nih.gov Another study reported the synthesis of coumarin-imidazole hybrids with anthelmintic activity against Dactylogyrus intermedius. nih.gov

| Compound ID | Starting Coumarin | Imidazole/Benzimidazole Substitution | Linker | Biological Activity | Reference |

| 8 | 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one | 3-(1H-benzo[d]imidazol-2-yl) | Direct C-C bond | Antitumor | nih.gov |

| 23 | 7-(6-(benzimidazol-1-yl)hexyloxy)-2H-chromen-2-one | benzimidazole | hexyloxy | Anthelmintic | nih.gov |

Other Biologically Relevant Hybrid Architectures

Beyond triazoles, thiazoles, and imidazoles, the 2H-chromen-2-one scaffold has been hybridized with a variety of other biologically relevant moieties to create novel multi-target ligands. These include:

Coumarin-Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess diverse pharmacological properties. mdpi.com Hybrid molecules incorporating both coumarin and chalcone (B49325) pharmacophores have been synthesized and evaluated for activities such as monoamine oxidase B (MAO-B) inhibition. mdpi.com

Coumarin-Pyridine Hybrids: The pyridine (B92270) ring is a common feature in many drugs. Coumarin-pyridine hybrids have been developed as potential multi-target-directed ligands for conditions like Alzheimer's disease, demonstrating cholinesterase inhibition and neuroprotective effects. nih.gov

Coumarin-Triazine Hybrids: Triazine-containing compounds have shown a range of biological activities. Hybrid molecules combining 2-imino-coumarins with 2,4-diamino-1,3,5-triazines have been synthesized and evaluated for their cytotoxic properties. mdpi.com

Coumarin-Porphyrin Hybrids: Porphyrins are large macrocyclic compounds with applications in photodynamic therapy. The fusion of a pyridone moiety, derived from 4-hydroxycoumarin, onto a porphyrin periphery has been explored to enhance the photophysical properties of the resulting hybrid. acs.org

Coumarin-Sulfonamide Hybrids: Sulfonamides are a well-known class of therapeutic agents. Hybrid molecules containing both coumarin and sulfonamide functionalities have been investigated for various pharmacological activities, including as carbonic anhydrase inhibitors. ajchem-a.com

These examples highlight the broad utility of the 2H-chromen-2-one scaffold in the design and synthesis of innovative hybrid molecules with the potential to address complex diseases through multi-target engagement.

Design of Fluorescent Probes for Biological Imaging Applications

The inherent fluorescence of the coumarin nucleus makes it a prized scaffold in the design of probes for biological imaging. The 4-hydroxycoumarin framework, in particular, serves as a versatile starting point for creating probes that can detect specific analytes, monitor enzymatic activity, or visualize cellular structures. The design of such probes is a nuanced process involving the strategic modification of the core structure to modulate its photophysical properties.

The coumarin moiety typically acts as the fluorophore, or energy donor, in these systems. nih.gov Its fluorescence can be "turned on" or "turned off" or can shift in wavelength in response to a specific biological event or analyte. A common strategy involves Förster Resonance Energy Transfer (FRET), where the coumarin donor is paired with an energy acceptor. acs.orgrsc.org The probe's design ensures that in the "off" state, the energy from the excited coumarin is transferred to the acceptor, quenching the coumarin's fluorescence. acs.org When the probe interacts with its target, this energy transfer is disrupted, restoring the coumarin's fluorescence and generating a detectable signal. rsc.org

For instance, probes have been developed based on a coumarin-oxonium scaffold for detecting SO2 derivatives, which are implicated in cellular signaling and redox balance. rsc.org In these probes, the coumarin acts as the donor and the oxonium as the acceptor. Nucleophilic addition of SO2 derivatives to the oxonium component disrupts its conjugation, preventing it from accepting energy from the coumarin and thereby "turning on" the coumarin's green fluorescence. rsc.org Similarly, coumarin-porphyrin scaffold probes have been designed for the ratiometric detection of thiols, exhibiting a distinct color change from red to blue upon analyte binding. acs.orgnih.gov

The substitution pattern on the coumarin ring is critical. The introduction of a fluorine atom, such as in this compound, can significantly influence the probe's spectral properties, photostability, and cellular uptake due to fluorine's high electronegativity and ability to form strong bonds. While specific examples detailing the 8-fluoro isomer are not extensively documented in available research, the principles derived from other coumarin-based probes are directly applicable. For example, coumarin-hydroxamic acid derivatives have been designed as dual-purpose agents, acting as both inhibitors of histone deacetylases (HDACs) and as fluorescent probes to gain insight into their mechanism of action. nih.gov Other designs have incorporated thiazole to create environment-sensitive membrane probes. nih.gov

Table 1: Examples of Coumarin-Based Fluorescent Probe Designs

Strategies for Optimizing Potency and Selectivity based on SAR Data and Computational Predictions

The optimization of a lead compound like this compound into a potent and selective drug candidate is a systematic process guided by Structure-Activity Relationship (SAR) studies and computational modeling. SAR involves synthesizing a series of analogues where specific parts of the molecule are modified, and the resulting changes in biological activity are measured. This data reveals which chemical features are essential for activity.

For the broader class of chromen-4-one and 4-hydroxycoumarin derivatives, SAR studies have yielded critical insights. For example, in a study of chromen-4-one derivatives as anti-trypanosomal agents, modifications were made to all three rings of the scaffold. nih.gov It was found that substituting the hydroxyl group at the 3-position with an ester, particularly a pivaloyl ester, led to a significant increase in potency and a high selectivity index. nih.gov Conversely, replacing the hydroxyl with a carbamate (B1207046) or an ether resulted in inactive compounds. nih.gov This highlights the sensitivity of the target interaction to the chemical nature of the substituent at this position.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov In the context of this compound, the position and number of fluorine atoms are critical. While SAR data for the 8-fluoro isomer specifically is scarce, studies on other fluorinated coumarins show the profound impact of this substitution. For instance, novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety were synthesized and showed promising antifungal activity. nih.gov

Computational chemistry plays a pivotal role in rationalizing SAR data and predicting the activity of new designs before their synthesis. Molecular docking is a key technique used to simulate the binding of a ligand (the coumarin analogue) to the active site of its target protein. nih.gov This allows researchers to visualize binding modes, identify key interactions (like hydrogen bonds and hydrophobic contacts), and calculate a binding energy score, which predicts binding affinity. For example, in the design of novel fluoro-analogues of Combretastatin, docking studies were used to screen a virtual library of compounds, identifying those with the best predicted fit and binding energy for the colchicine (B1669291) binding site on tubulin. nih.gov Such in silico screening prioritizes the synthesis of compounds with the highest probability of success, saving time and resources.

Table 2: Illustrative SAR Findings for Chromen-4-one Analogues

Preclinical Evaluation Methodologies for Novel this compound Analogues

Once novel analogues are designed and synthesized based on SAR and computational predictions, they must undergo a rigorous preclinical evaluation to determine their biological activity and potential as therapeutic agents. This process involves a battery of in vitro (cell-based) and in vivo (animal model) assays.

In Vitro Evaluation: The initial screening of new compounds is almost always performed in vitro. These assays are designed to measure a compound's effect on a specific biological target or cellular process. For coumarin derivatives, a wide range of in vitro assays are employed depending on the intended therapeutic application.

Anticancer Activity: The cytotoxic (cell-killing) potential of analogues is commonly evaluated against a panel of human cancer cell lines. mdpi.com Standard assays like the MTT or SRB assay are used to determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Commonly used cell lines include those for breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and colon cancer (Caco-2, HCT116). mdpi.comtandfonline.comnih.gov Further mechanistic studies may investigate the compound's ability to induce apoptosis (programmed cell death) by measuring levels of key proteins like caspases or members of the Bcl-2 family. tandfonline.com

Anti-inflammatory Activity: In vitro models of inflammation include the inhibition of albumin denaturation and red blood cell membrane stabilization assays. nih.gov These methods assess a compound's ability to protect proteins and membranes from damage induced by inflammatory conditions.

Antimicrobial Activity: Analogues can be screened for their ability to inhibit the growth of pathogenic bacteria or fungi. nih.gov This is typically done using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe. mdpi.com

Enzyme Inhibition Assays: If the compound is designed to inhibit a specific enzyme (e.g., a kinase, protease, or carbonic anhydrase), direct enzymatic assays are used to measure the inhibition constant (Ki) or IC50 value against the purified enzyme. tandfonline.comscielo.br

Anti-inflammatory Models: A common model for acute inflammation is the formalin- or carrageenan-induced paw edema test in rodents. nih.govnih.gov The compound is administered to the animal, and its ability to reduce the swelling of the paw after injection of an inflammatory agent is measured.

Toxicity Models: Preliminary toxicity can be assessed using models like the zebrafish embryo toxicity assay, which can indicate potential adverse developmental effects at different concentrations. nih.gov

Antitumor Models: In oncology, the potato disc tumor assay, which uses Agrobacterium tumefaciens to induce tumors on potato discs, can serve as a preliminary, rapid in vivo screen for antitumor potential. nih.gov

Table 3: Common Preclinical Evaluation Methods for Coumarin Analogues

Table of Mentioned Compounds

Future Perspectives in 8 Fluoro 4 Hydroxy 2h Chromen 2 One Research

Emerging Synthetic Technologies for Novel Fluorinated 2H-Chromen-2-ones

The synthesis of fluorinated coumarins is moving beyond traditional methods, embracing innovative technologies that offer greater efficiency, selectivity, and access to novel molecular architectures.

Conventional approaches to coumarin (B35378) synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Duff reaction, have been foundational in generating a diverse library of these compounds. researchgate.netnih.govnih.gov However, the demand for more complex and precisely substituted fluorinated derivatives has spurred the adoption of advanced synthetic strategies.

Modern Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various coumarin derivatives, including those with the 4-hydroxy-2H-chromen-2-one core. bohrium.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step, proving effective for creating novel coumarin structures. mdpi.com

Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool for the introduction of fluorine and fluorinated groups into aromatic systems. mdpi.comnih.govacs.orgnih.gov This method allows for direct C-H fluorination under mild conditions, offering a more efficient route to fluorinated coumarins. nih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. tib.euuc.ptyoutube.com Its application in the synthesis of fluorinated heterocycles, including coumarins, is a growing area of interest. uc.pte-bookshelf.de

These emerging technologies are not only refining existing synthetic routes but also enabling the creation of previously inaccessible fluorinated 2H-chromen-2-one derivatives, thereby expanding the chemical space available for biological screening.

Integration of Advanced Computational Approaches for Predictive Modeling and Rational Design

The integration of computational tools is revolutionizing the drug discovery process, enabling a more rational and targeted approach to the design of novel 8-fluoro-4-hydroxy-2H-chromen-2-one derivatives. biointerfaceresearch.com In silico methods allow for the prediction of molecular properties and biological activities, significantly reducing the time and cost associated with experimental screening.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into the molecular interactions that govern biological activity. jcchems.comnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new derivatives. nih.govnih.govnih.govbas.bg

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering a more detailed understanding of binding stability and conformational changes. jcchems.comnih.govnih.govmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, leading to a more efficient and effective drug discovery pipeline for fluorinated coumarin derivatives.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

The unique structural and electronic properties of this compound and its derivatives make them versatile scaffolds for targeting a wide range of biological molecules implicated in various diseases. nycu.edu.twresearchgate.net The introduction of a fluorine atom can significantly enhance the biological activity and selectivity of the parent coumarin molecule. researchgate.netnih.gov

Promising Therapeutic Areas and Targets:

Neurodegenerative Diseases: Fluorinated coumarins have shown potential as inhibitors of enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B) and carbonic anhydrases. mdpi.commdpi.com Their ability to cross the blood-brain barrier also makes them attractive candidates for central nervous system (CNS) disorders. nih.gov Furthermore, coumarin-based fluorescent probes are being developed for the in vivo imaging of amyloid-β plaques, a hallmark of Alzheimer's disease. researchgate.netnih.gov